
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an indene-dione structure. The compound is known for its vibrant color and is often used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate indene-dione precursor. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product . The reaction conditions often include refluxing the mixture in ethanol for a specific duration to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, precise control of reaction temperatures, and efficient purification techniques to obtain the compound in high yield and purity .
化学反应分析
Types of Reactions
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Nucleophilic Addition-Elimination Reactions: It reacts with carbonyl compounds through nucleophilic addition followed by elimination of water.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Hydrochloric Acid: Used as a catalyst in condensation reactions.
Major Products Formed
The major products formed from reactions involving this compound are typically hydrazones and other derivatives that retain the dinitrophenyl group .
科学研究应用
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a metabolic stimulant.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione involves its ability to undergo nucleophilic addition-elimination reactions. The compound adds across the carbon-oxygen double bond of carbonyl compounds, forming an intermediate that subsequently eliminates water to form a stable hydrazone . This mechanism is crucial for its role in detecting carbonyl compounds and other applications.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in detecting carbonyl compounds.
2,4-Dinitrophenol: Another dinitrophenyl derivative known for its use as a metabolic stimulant and in biochemical studies.
Uniqueness
2-(2,4-Dinitrophenyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene-dione structure, which imparts distinct chemical properties and reactivity compared to other dinitrophenyl derivatives . This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
属性
分子式 |
C15H8N2O6 |
|---|---|
分子量 |
312.23 g/mol |
IUPAC 名称 |
2-(2,4-dinitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8N2O6/c18-14-9-3-1-2-4-10(9)15(19)13(14)11-6-5-8(16(20)21)7-12(11)17(22)23/h1-7,13H |
InChI 键 |
ILXFVMQNHMRCGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl](diphenylphosphino)amine](/img/structure/B13685199.png)
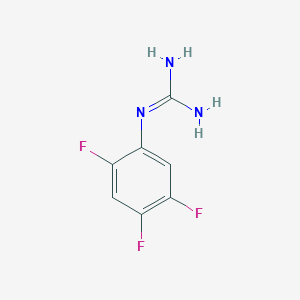
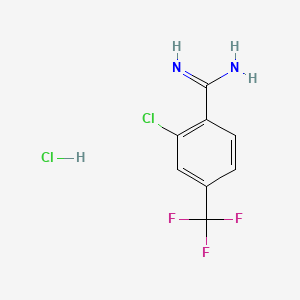
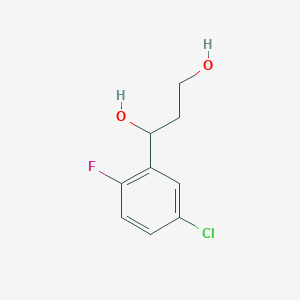
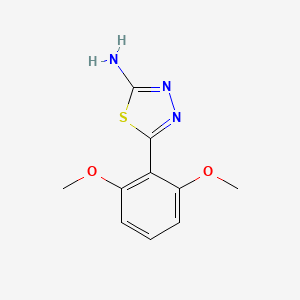
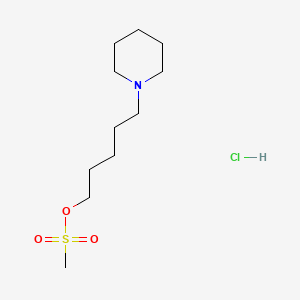
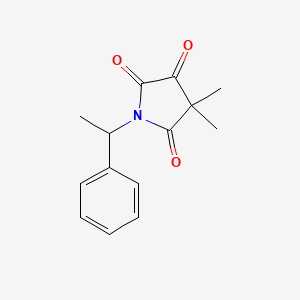

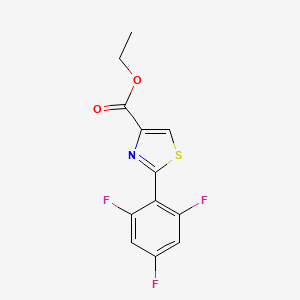
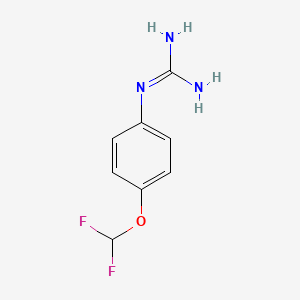
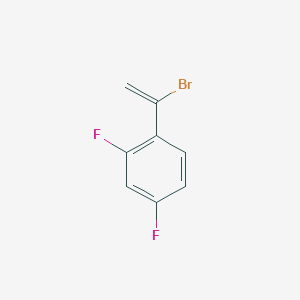
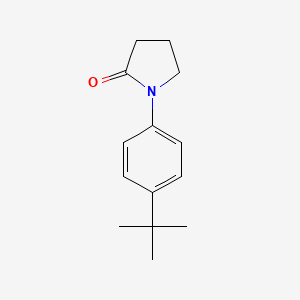
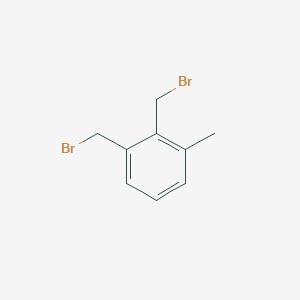
![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)
